Liriodenine Methiodide Exhibits Superior In Vivo Antifungal Efficacy Compared to Oxoglaucine Methiodide in a Murine Candidiasis Model
In a head-to-head comparison using a mouse model of disseminated candidiasis, liriodenine methiodide demonstrated significant in vivo efficacy, whereas oxoglaucine methiodide showed no significant response. This differentiation is critical, as it directly demonstrates that quaternization of the parent alkaloid is insufficient to guarantee in vivo activity and that the specific oxoaporphine scaffold of liriodenine methiodide is essential for this effect [1].
| Evidence Dimension | In Vivo Antifungal Efficacy (Reduction in CFU) |
|---|---|
| Target Compound Data | Significant reduction in the number of recovered colony-forming units (CFU) from kidney tissue. |
| Comparator Or Baseline | Oxoglaucine methiodide: No significant response to treatment. |
| Quantified Difference | Qualitative: Significant vs. No significant response (statistically determined by Wilcoxon rank sum test). |
| Conditions | Mouse model of disseminated candidiasis; C. albicans NIH B311; intravenous administration 7 hr postinfection. |
Why This Matters
This data provides direct in vivo evidence for the selection of liriodenine methiodide over a structurally similar analog, oxoglaucine methiodide, for research programs focused on systemic antifungal development.
- [1] Clark, A. M., Watson, E. S., Ashfaq, M. K., & Hufford, C. D. (1987). In Vivo Efficacy of Antifungal Oxoaporphine Alkaloids in Experimental Disseminated Candidiasis. Pharmaceutical Research, 4(6), 495-498. View Source
